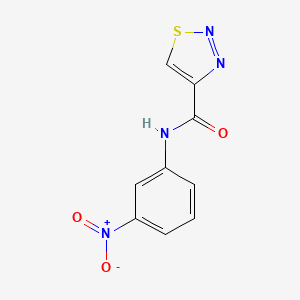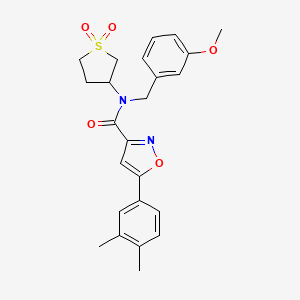![molecular formula C26H27N5O3S B11363810 N-[5-(4-methoxybenzyl)-1,3,4-thiadiazol-2-yl]-1-[2-(5-methyl-1H-indol-3-yl)ethyl]-5-oxopyrrolidine-3-carboxamide](/img/structure/B11363810.png)
N-[5-(4-methoxybenzyl)-1,3,4-thiadiazol-2-yl]-1-[2-(5-methyl-1H-indol-3-yl)ethyl]-5-oxopyrrolidine-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[5-(4-méthoxybenzyl)-1,3,4-thiadiazol-2-yl]-1-[2-(5-méthyl-1H-indol-3-yl)éthyl]-5-oxopyrrolidine-3-carboxamide est un composé organique complexe qui présente une combinaison unique de groupes fonctionnels, notamment un cycle thiadiazole, une partie indole et un cycle pyrrolidine. Ce composé présente un intérêt considérable dans les domaines de la chimie médicinale et de la recherche pharmaceutique en raison de ses activités biologiques potentielles et de ses applications thérapeutiques.
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
La synthèse de la N-[5-(4-méthoxybenzyl)-1,3,4-thiadiazol-2-yl]-1-[2-(5-méthyl-1H-indol-3-yl)éthyl]-5-oxopyrrolidine-3-carboxamide implique généralement des réactions organiques en plusieurs étapes. Le processus commence par la préparation du cycle thiadiazole, qui est synthétisé par cyclisation de dérivés de thiosemicarbazide appropriés en milieu acide. La partie indole est introduite par une synthèse d'indole de Fischer, qui implique la réaction de phénylhydrazine avec des cétones ou des aldéhydes. La dernière étape consiste à coupler les intermédiaires thiadiazole et indole au cycle pyrrolidine par formation d'une liaison amide, généralement en utilisant des agents de couplage tels que l'EDCI (1-éthyl-3-(3-diméthylaminopropyl)carbodiimide) et le HOBt (1-hydroxybenzotriazole).
Méthodes de production industrielle
La production industrielle de ce composé impliquerait probablement l'optimisation de la voie de synthèse pour maximiser le rendement et la pureté tout en minimisant les coûts et l'impact environnemental. Cela pourrait inclure l'utilisation de réacteurs à écoulement continu pour certaines étapes, ainsi que le développement de techniques de purification plus efficaces telles que la cristallisation ou la chromatographie.
Analyse Des Réactions Chimiques
Types de réactions
La N-[5-(4-méthoxybenzyl)-1,3,4-thiadiazol-2-yl]-1-[2-(5-méthyl-1H-indol-3-yl)éthyl]-5-oxopyrrolidine-3-carboxamide peut subir différents types de réactions chimiques, notamment :
Oxydation : Le groupe méthoxybenzyle peut être oxydé pour former les aldéhydes ou acides carboxyliques correspondants.
Réduction : Les groupes nitro, s'ils sont présents, peuvent être réduits en amines.
Substitution : Des réactions de substitution électrophile peuvent se produire sur les cycles aromatiques, en particulier sur la partie indole.
Réactifs et conditions courants
Oxydation : Les agents oxydants courants comprennent le permanganate de potassium (KMnO4) et le trioxyde de chrome (CrO3).
Réduction : Des agents réducteurs tels que l'hydrure de lithium et d'aluminium (LiAlH4) ou l'hydrogénation sur palladium sur carbone (Pd/C) peuvent être utilisés.
Substitution : Les réactions de substitution électrophile nécessitent souvent des catalyseurs tels que les acides de Lewis (par exemple, AlCl3) et peuvent être réalisées à des températures douces à modérées.
Produits principaux
Les principaux produits formés à partir de ces réactions dépendent des conditions spécifiques et des réactifs utilisés. Par exemple, l'oxydation du groupe méthoxybenzyle peut produire de l'acide méthoxybenzoïque, tandis que la réduction des groupes nitro peut produire les amines correspondantes.
Applications De Recherche Scientifique
La N-[5-(4-méthoxybenzyl)-1,3,4-thiadiazol-2-yl]-1-[2-(5-méthyl-1H-indol-3-yl)éthyl]-5-oxopyrrolidine-3-carboxamide a un large éventail d'applications en recherche scientifique :
Chimie : Utilisé comme élément de base pour la synthèse de molécules plus complexes.
Biologie : Étudié pour son potentiel en tant que composé bioactif doté de propriétés antimicrobiennes, antivirales et anticancéreuses.
Médecine : Enquête sur ses effets thérapeutiques potentiels dans le traitement de diverses maladies, notamment le cancer et les maladies neurodégénératives.
Mécanisme d'action
Le mécanisme d'action de la N-[5-(4-méthoxybenzyl)-1,3,4-thiadiazol-2-yl]-1-[2-(5-méthyl-1H-indol-3-yl)éthyl]-5-oxopyrrolidine-3-carboxamide implique son interaction avec des cibles moléculaires et des voies spécifiques. Le composé peut exercer ses effets en se liant à des enzymes ou des récepteurs, modulant ainsi leur activité. Par exemple, il peut inhiber l'activité de certaines kinases ou protéases, entraînant une perturbation des voies de signalisation impliquées dans la prolifération et la survie cellulaires. Les cibles moléculaires et les voies exactes impliquées dépendraient du contexte biologique spécifique et nécessiteraient une validation expérimentale supplémentaire.
Mécanisme D'action
The mechanism of action of N-[5-(4-methoxybenzyl)-1,3,4-thiadiazol-2-yl]-1-[2-(5-methyl-1H-indol-3-yl)ethyl]-5-oxopyrrolidine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain kinases or proteases, leading to the disruption of signaling pathways involved in cell proliferation and survival. The exact molecular targets and pathways involved would depend on the specific biological context and require further experimental validation.
Comparaison Avec Des Composés Similaires
Composés similaires
- **N-[5-(4-méthoxybenzyl)-1,3,4-thiadiazol-2-yl]-1-[2-(5-méthyl-1H-indol-3-yl)éthyl]-5-oxopyrrolidine-3-carboxamide partage des similitudes structurales avec d'autres dérivés de thiadiazole et d'indole, tels que :
- N-(4-méthoxybenzyl)-1H-indole-3-carboxamide
- 5-(4-méthoxybenzyl)-1,3,4-thiadiazol-2-amine
- 1-(2-(5-méthyl-1H-indol-3-yl)éthyl)-5-oxopyrrolidine-3-carboxamide
Unicité
L'unicité de la N-[5-(4-méthoxybenzyl)-1,3,4-thiadiazol-2-yl]-1-[2-(5-méthyl-1H-indol-3-yl)éthyl]-5-oxopyrrolidine-3-carboxamide réside dans sa combinaison de groupes fonctionnels, qui peuvent conférer des activités biologiques distinctes et un potentiel thérapeutique. La présence à la fois des parties thiadiazole et indole, ainsi que du cycle pyrrolidine, permet des interactions diverses avec les cibles biologiques, ce qui en fait un candidat prometteur pour des recherches et des développements supplémentaires.
Propriétés
Formule moléculaire |
C26H27N5O3S |
|---|---|
Poids moléculaire |
489.6 g/mol |
Nom IUPAC |
N-[5-[(4-methoxyphenyl)methyl]-1,3,4-thiadiazol-2-yl]-1-[2-(5-methyl-1H-indol-3-yl)ethyl]-5-oxopyrrolidine-3-carboxamide |
InChI |
InChI=1S/C26H27N5O3S/c1-16-3-8-22-21(11-16)18(14-27-22)9-10-31-15-19(13-24(31)32)25(33)28-26-30-29-23(35-26)12-17-4-6-20(34-2)7-5-17/h3-8,11,14,19,27H,9-10,12-13,15H2,1-2H3,(H,28,30,33) |
Clé InChI |
VKYJITLBIVLBQE-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC2=C(C=C1)NC=C2CCN3CC(CC3=O)C(=O)NC4=NN=C(S4)CC5=CC=C(C=C5)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(2-ethoxyphenyl)-2-(9-ethyl-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)acetamide](/img/structure/B11363727.png)
![4-butoxy-N-[(2-methyl-1,3-thiazol-4-yl)methyl]benzamide](/img/structure/B11363737.png)

![5-chloro-3-methyl-N-{[1-(4-methylpiperazin-1-yl)cyclohexyl]methyl}-1-benzofuran-2-carboxamide](/img/structure/B11363747.png)
![2-(1,1-dioxido-3-oxo-1,2-benzothiazol-2(3H)-yl)-N-[4-(piperidin-1-yl)phenyl]acetamide](/img/structure/B11363750.png)
![N-{[1-(morpholin-4-yl)cyclohexyl]methyl}-2-(4-nitrophenoxy)acetamide](/img/structure/B11363754.png)
![2-(4-ethylphenoxy)-N-{4-[4-(propan-2-yloxy)phenyl]-1,2,5-oxadiazol-3-yl}acetamide](/img/structure/B11363759.png)

![Methyl 4-[(5-phenylisoxazol-3-yl)carbonylamino]benzoate](/img/structure/B11363767.png)
![Ethyl 4-({[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,2-oxazol-3-yl]carbonyl}amino)benzoate](/img/structure/B11363768.png)
![Ethyl 2-({[5-(4-ethoxyphenyl)-1,2-oxazol-3-yl]carbonyl}amino)-4-(4-methylphenyl)thiophene-3-carboxylate](/img/structure/B11363777.png)
![N-[4-(1,3-benzoxazol-2-yl)phenyl]-2-phenylacetamide](/img/structure/B11363786.png)
![4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-(2-methyl-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)butanamide](/img/structure/B11363787.png)
![N-{5-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]-1,3,4-thiadiazol-2-yl}-3,4-dimethylbenzamide](/img/structure/B11363796.png)
